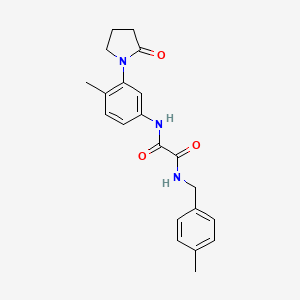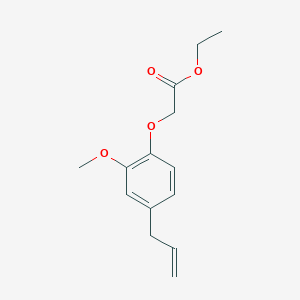![molecular formula C19H22N2O3S B2915097 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921897-95-2](/img/structure/B2915097.png)
2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline-2(1H)-sulfonyl group, which is a common structural motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for the related compound 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 . Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 3,4-dihydroisoquinolin-2(1H)-sulfonyl chloride include a molecular weight of 231.7, a solid physical form, and a storage temperature at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Alkaloid Production
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide, as part of the tetrahydroisoquinoline family, has relevance in the synthesis of various alkaloids. A study by Padwa et al. (2003) focused on the synthesis of jamtine, a tetrahydroisoquinoline alkaloid, using a tandem Pummerer/Mannich cyclization sequence, which is closely related to the chemical structure (Padwa, Danca, Hardcastle, & Mcclure, 2003).
Vasodilatory Properties
Isoquinoline derivatives, including those related to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide, have been studied for their vasodilatory effects. Morikawa, Sone, and Asano (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating vasodilatory action in vivo (Morikawa, Sone, & Asano, 1989).
Metabolic Pathways and Drug Development
Research on compounds within the same class has involved understanding their metabolism and potential therapeutic applications. Dingemanse et al. (2013) investigated the metabolism and elimination of almorexant, a dual orexin receptor antagonist that is a tetrahydroisoquinoline derivative, highlighting the compound's metabolism in humans (Dingemanse, Hoever, Hoch, Treiber, Wagner-Redeker, Miraval, Hopfgartner, & Shakeri-Nejad, 2013).
Antibacterial Properties
Isothiazoloquinolone, a structurally related compound, has been synthesized and evaluated for its antibacterial properties. Hashimoto et al. (2007) reported on the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, demonstrating its efficacy against resistant organisms like MRSA (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. Related compounds such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acids have been found to inhibit akr1c3 , a type 1 enzyme expressed in malignant cells . This enzyme catalyzes the reduction of the less active estrone to estradiol .
Mode of Action
For instance, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids inhibit AKR1C3, potentially disrupting the conversion of estrone to estradiol .
Biochemical Pathways
Given the potential inhibition of akr1c3, it may impact pathways related to estrogen metabolism . Disruption of these pathways could have downstream effects on cellular processes regulated by estrogen.
Result of Action
If it inhibits akr1c3 like related compounds, it could potentially disrupt estrogen-dependent cellular processes . This could have therapeutic potential in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGCMFYTEYIPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone](/img/structure/B2915015.png)

![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)


![ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate](/img/structure/B2915024.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide](/img/structure/B2915034.png)
![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)
![2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2915037.png)
